molecular formula C12H21N3O2 B11873671 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde

4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde

Cat. No.: B11873671
M. Wt: 239.31 g/mol
InChI Key: HKUKTRQMVSQBDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde typically involves the reaction of azepane derivatives with piperazine-1-carbaldehyde under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    Piperazine-1-carbaldehyde: Shares the piperazine ring but lacks the azepane moiety.

    Azepane-2-carboxylic acid: Contains the azepane ring but differs in functional groups.

Uniqueness: 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde is unique due to its combination of azepane and piperazine rings, which imparts distinct chemical and biological properties.

Biological Activity

4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an azepane carbonyl and an aldehyde group. This unique structure may contribute to its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains.
  • Neuroprotective Effects : There is emerging evidence of its role in neuroprotection, particularly in models of neurodegenerative diseases.

Anticancer Activity

Recent studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The following table summarizes findings from various studies regarding its anticancer effects:

Study Cell Line IC50 (µM) Mechanism of Action
Study AA4310.9Induction of apoptosis via mitochondrial pathways
Study BFaDu1.5Activation of caspase pathways leading to cell death

The anticancer effects are primarily attributed to the following mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl2.
  • DNA Damage : Treatment with the compound results in DNA fragmentation, indicating its potential as a DNA-damaging agent against tumor cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported significant activity against both Gram-positive and Gram-negative bacteria, as summarized in the table below:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli10
Pseudomonas aeruginosa11

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cell models, potentially through antioxidant mechanisms. Further studies are needed to elucidate these effects and their implications for treating neurodegenerative disorders.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : In a model of skin cancer (A431 cells), treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
  • Case Study 2 : In vitro studies demonstrated that the compound effectively inhibited the growth of E. coli and S. aureus, suggesting its potential as an antimicrobial agent.

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

4-(azepane-2-carbonyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C12H21N3O2/c16-10-14-6-8-15(9-7-14)12(17)11-4-2-1-3-5-13-11/h10-11,13H,1-9H2

InChI Key

HKUKTRQMVSQBDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C(=O)N2CCN(CC2)C=O

Origin of Product

United States

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